molecular formula C16H14FN3O3S3 B2997380 3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide CAS No. 887202-07-5

3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide

Cat. No. B2997380
CAS RN: 887202-07-5
M. Wt: 411.48
InChI Key: DZYLSLRTYUSCEY-UHFFFAOYSA-N
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Description

Benzo[d]thiazole is a heterocyclic compound that is often used as a building block in organic synthesis . It is part of the structure of the compound you mentioned. Fluorophenyl groups and sulfamoyl groups are also present in the compound, which may contribute to its properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole ring, fluorophenyl group, and sulfamoyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzo[d]thiazole compounds can undergo a variety of reactions, including protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorophenyl and sulfamoyl groups could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

  • Excited-State Hydrogen Bond and Proton Transfer : In solvents of varying polarity, the compound undergoes excited-state hydrogen bond interactions and proton transfers. Ab initio calculations reveal that solvent polarity affects these processes. The absorption and fluorescence emission spectra align with experimental data. Additionally, the strength of the excited-state hydrogen bond depends on solvent effects and the electronegativity of the proton donor and acceptor. Increasing solvent polarity inhibits the excited-state intramolecular proton transfer (ESIPT) reaction of the compound .

Luminescent Materials

The compound can serve as a luminescent material due to its unique structure. Specifically, two functionalized ligands—BTZ-Cz-OH and BTZ-DCz-OH —based on the 2-(benzo[d]thiazol-2-yl)phenol scaffold, along with their boron complexes (BTZ-Cz-BF and BTZ-DCz-BF ), exhibit promising luminescent properties. These materials have been characterized using NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis. Their good thermal stability and electrochemical stability make them attractive for optoelectronic applications .

Computational Chemistry and Quantum Mechanics

Researchers can use computational methods to explore the compound’s electronic structure, energetics, and reactivity. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential energy surfaces.

Future Directions

The future research directions for this compound could be vast, given the wide range of applications of benzo[d]thiazole derivatives. These compounds have potential uses in fields ranging from medicinal chemistry to materials science .

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYLSLRTYUSCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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